Cas no 43085-97-8 ((15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate)

(15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate 化学的及び物理的性質
名前と識別子
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- 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate
- (15S)-15-Methyl-14-oxotetracyclo[8.7.0.0,7.0,5]-heptadeca-2,4,6,9-tetraen-5-yl acetate
- [(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
- (15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate
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(15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-4896-10MG |
(15S)-15-methyl-14-oxotetracyclo[8.7.0.0²,7.0¹¹,¹5]heptadeca-2,4,6,9-tetraen-5-yl acetate |
43085-97-8 | >95% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | SS-4896-20MG |
(15S)-15-methyl-14-oxotetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,9-tetraen-5-yl acetate |
43085-97-8 | >95% | 20mg |
£76.00 | 2023-04-19 | |
Key Organics Ltd | SS-4896-1G |
(15S)-15-methyl-14-oxotetracyclo[8.7.0.0²,7.0¹¹,¹5]heptadeca-2,4,6,9-tetraen-5-yl acetate |
43085-97-8 | >95% | 1g |
£875.00 | 2025-02-08 | |
Key Organics Ltd | SS-4896-5MG |
(15S)-15-methyl-14-oxotetracyclo[8.7.0.0²,7.0¹¹,¹5]heptadeca-2,4,6,9-tetraen-5-yl acetate |
43085-97-8 | >95% | 5mg |
£46.00 | 2025-02-08 | |
A2B Chem LLC | AG50889-500mg |
(9S,13S,14S)-13-Methyl-17-oxo-9,11,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl acetate |
43085-97-8 | >95% | 500mg |
$787.00 | 2024-04-20 | |
A2B Chem LLC | AG50889-1g |
(9S,13S,14S)-13-Methyl-17-oxo-9,11,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl acetate |
43085-97-8 | >95% | 1g |
$1175.00 | 2024-04-20 | |
TRC | S112215-100mg |
(15S)-15-Methyl-14-oxotetracyclo[8.7.0.02,7.011,15]-heptadeca-2,4,6,9-tetraen-5-yl acetate |
43085-97-8 | 100mg |
$ 920.00 | 2022-06-03 | ||
TRC | S112215-50mg |
(15S)-15-Methyl-14-oxotetracyclo[8.7.0.02,7.011,15]-heptadeca-2,4,6,9-tetraen-5-yl acetate |
43085-97-8 | 50mg |
$ 555.00 | 2022-06-03 | ||
Key Organics Ltd | SS-4896-1MG |
(15S)-15-methyl-14-oxotetracyclo[8.7.0.0²,7.0¹¹,¹5]heptadeca-2,4,6,9-tetraen-5-yl acetate |
43085-97-8 | >95% | 1mg |
£37.00 | 2025-02-08 | |
A2B Chem LLC | AG50889-1mg |
(9S,13S,14S)-13-Methyl-17-oxo-9,11,12,13,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl acetate |
43085-97-8 | >95% | 1mg |
$189.00 | 2024-04-20 |
(15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
(15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetateに関する追加情報
Professional Introduction to (15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate (CAS No. 43085-97-8)
The compound (15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate, identified by its CAS number 43085-97-8, represents a fascinating molecule with significant implications in the field of chemical and pharmaceutical research. This tricyclic lactone derivative has garnered attention due to its unique structural features and potential biological activities, making it a subject of intense study in synthetic chemistry and drug discovery.
The molecular architecture of this compound is characterized by a complex tetracyclic framework, which includes multiple rings interconnected in a manner that imparts distinct stereochemical properties. The presence of an acetoxy group at the 5-position and a methyl group at the 15-position contributes to its distinctive chemical profile. Such structural motifs are often explored for their ability to interact with biological targets in novel ways, potentially leading to the development of new therapeutic agents.
In recent years, there has been growing interest in tricyclic compounds due to their prevalence in natural products and their potential as pharmacophores. The specific configuration of the stereocenters in (15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate is particularly noteworthy, as it influences both the compound's reactivity and its interaction with biological systems. This has led to extensive research aimed at understanding its mechanisms of action and exploring its pharmacological potential.
One of the most compelling aspects of this compound is its structural complexity, which presents both challenges and opportunities for synthetic chemists. The synthesis of such intricate molecules requires meticulous planning and precise execution to ensure high yield and enantiopurity. Advances in synthetic methodologies have enabled researchers to access increasingly complex tricyclic systems, opening up new avenues for drug discovery.
The acetoxy group in the molecule plays a crucial role in its reactivity and biological activity. This functional moiety can participate in various chemical transformations, making it a valuable tool for medicinal chemists seeking to modulate the properties of their lead compounds. Additionally, the presence of multiple double bonds and rings suggests that this compound may exhibit interesting electronic properties, which could be exploited for therapeutic purposes.
Recent studies have begun to uncover the biological significance of this compound. Initial investigations suggest that it may possess anti-inflammatory or immunomodulatory properties, although further research is needed to confirm these findings. The unique structural features of (15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate make it an attractive candidate for structure-based drug design efforts aimed at identifying novel therapeutic targets.
In the context of drug discovery pipelines, compounds like this one are often evaluated for their potential as intermediates or lead candidates for further optimization. The ability to synthesize analogs with modified substituents allows researchers to fine-tune the pharmacological properties of the molecule while retaining its core structural framework. This approach has been successful in many drug development programs and continues to be a cornerstone of modern medicinal chemistry.
The stereochemistry of this compound is particularly important from a pharmacological perspective. The (15S) configuration at the stereocenter influences how the molecule interacts with biological targets such as enzymes or receptors. Understanding these interactions at a molecular level is essential for designing drugs that are both effective and selective.
Computational methods have become increasingly valuable tools for studying molecules like this one. Techniques such as molecular modeling and quantum mechanics calculations allow researchers to predict how the compound will behave in different environments and how it might interact with biological targets. These computational approaches complement experimental work by providing insights that would be difficult or impossible to obtain through traditional methods alone.
As research continues to progress, new applications for (15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate are likely to emerge. Its unique structural features make it a versatile scaffold that can be modified in numerous ways to explore different biological pathways and therapeutic modalities.
43085-97-8 ((15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate) 関連製品
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